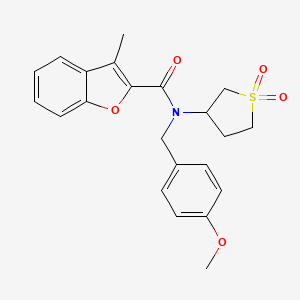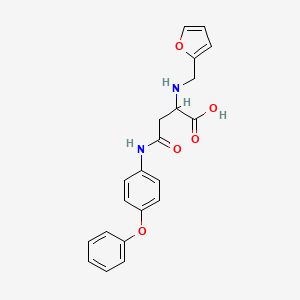
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran, thiophene, and methoxybenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Oxidation to Form the Dioxide: The thiophene ring is oxidized to form the 1,1-dioxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, typically using a methoxybenzyl halide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at the thiophene ring or other reactive sites.
Reduction: Reduction reactions can target the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., methoxybenzyl chloride), bases (e.g., sodium hydride, NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving thiophene and benzofuran derivatives.
Industrial Applications:
作用机制
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
相似化合物的比较
Similar Compounds
N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the thiophene dioxide group, which may affect its reactivity and biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the methoxybenzyl group, which may influence its solubility and interaction with biological targets.
3-methyl-1-benzofuran-2-carboxamide: A simpler structure that lacks both the thiophene dioxide and methoxybenzyl groups, potentially resulting in different chemical and biological properties.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene dioxide group, in particular, distinguishes it from many other benzofuran derivatives and may contribute to its unique properties and applications.
属性
分子式 |
C22H23NO5S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23NO5S/c1-15-19-5-3-4-6-20(19)28-21(15)22(24)23(17-11-12-29(25,26)14-17)13-16-7-9-18(27-2)10-8-16/h3-10,17H,11-14H2,1-2H3 |
InChI 键 |
QLJFBDRHHQRZQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12142629.png)
![4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide](/img/structure/B12142630.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12142645.png)
![(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12142649.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12142666.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B12142669.png)
![3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142673.png)
![(5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12142678.png)
![(2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12142688.png)
![3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B12142692.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142702.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142704.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12142706.png)
